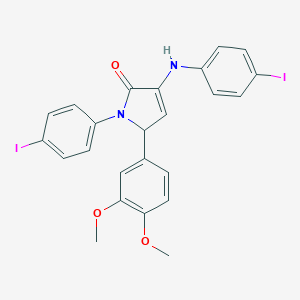![molecular formula C16H17ClN2O2 B405374 2-{[(3-chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 326920-64-3](/img/structure/B405374.png)
2-{[(3-chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{[(3-chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione” has the CAS Number: 353524-05-7 . It has a molecular formula of C17H17ClN2O2 and a molecular weight of 316.79 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 316.782 and a density of 1.4±0.1 g/cm3 . Its boiling point is 556.7±50.0 °C at 760 mmHg . The melting point and flash point are not available .Applications De Recherche Scientifique
Synthesis and Molecular Structure
- Synthesis and Structure Analysis : This compound and related derivatives have been synthesized and analyzed for their molecular and crystal structures. Notably, N-aminoimides like this compound exhibit unique structural characteristics, including noncentrosymmetric crystals and N-H...O hydrogen bonds (Struga et al., 2007).
Derivative Synthesis
- Hexahydro-1H-Isoindole-1,3(2H)-dione Derivatives : New synthesis methods have been developed for hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from compounds like 3-sulfolene. These methods involve epoxidation and the opening of the epoxide with various nucleophiles, leading to amino and triazole derivatives (Tan et al., 2016).
Reactivity and Chemical Interactions
- Reductive Heck Reactions : This compound, when prepared as a starting material, undergoes reductive Heck reactions with aryl- and heteroaryl iodides. These reactions result in the formation of aryl(hetaryl), N-arylamino tricyclic imides, demonstrating its reactivity and potential in synthetic chemistry (Atbakar et al., 2016).
X-Ray Crystallography Studies
- Crystal Structure Determination : The structure of similar compounds has been determined using X-ray single crystal diffraction. These studies reveal intricate details about the molecular geometry and intermolecular interactions, which are crucial for understanding the chemical behavior and potential applications of such compounds (Huang Ming-zhi et al., 2005).
Microwave-Assisted Synthesis
- Efficient Synthesis Methods : Researchers have developed efficient synthesis methods for related compounds using both conventional and microwave-assisted reactions. These methods offer insights into faster and potentially more efficient ways of synthesizing such complex molecules (Sena et al., 2007).
Spectroscopic Studies
- Infrared Spectroscopy : Studies involving infrared spectroscopy have been conducted to analyze the vibrational modes of compounds like 2-chloro-1H-isoindole-1,3(2H)-dione and 2-methyl-1H-isoindole-1,3(2H)-dione, which are structurally similar to the queried compound. These studies help understand the molecular vibrations and bonding characteristics (Arjunan et al., 2009).
Molecular Liquid Crystals
- Liquid Crystal Synthesis : Researchers have synthesized mesogenic Schiff-bases using isoindoline-1,3-dione based compounds. These derivatives displayed liquid crystalline behavior, indicating potential applications in materials science and display technology (Dubey et al., 2018).
Propriétés
IUPAC Name |
2-[(3-chloro-4-methylanilino)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-6-7-11(8-14(10)17)18-9-19-15(20)12-4-2-3-5-13(12)16(19)21/h2-3,6-8,12-13,18H,4-5,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJFZMFQCJLPGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCN2C(=O)C3CC=CCC3C2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-2-[3-(4-isopropylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B405291.png)
![2-Imino-1-isopropyl-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B405293.png)
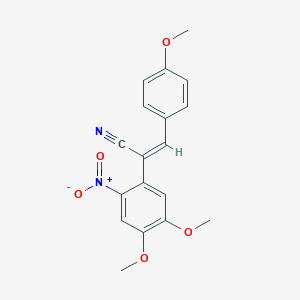
![4-tert-butyl-N-{6-[(4-tert-butylbenzoyl)amino]-2-pyridinyl}benzamide](/img/structure/B405297.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B405298.png)
![4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine](/img/structure/B405301.png)

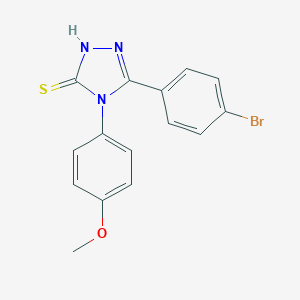
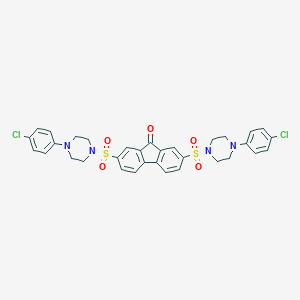
![N-[3,5-bis(3-methylphenoxy)phenyl]-1,3-diphenylpyrazole-4-carboxamide](/img/structure/B405308.png)
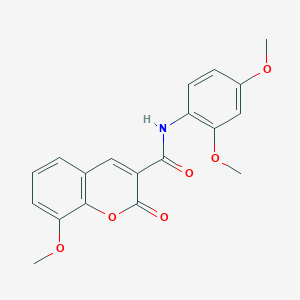
![6-Bromo-3-[2-(3-chloro-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one](/img/structure/B405311.png)
![1,6,7-trichloro-4-(4-fluorophenyl)-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B405314.png)
